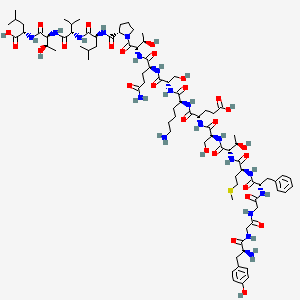

gamma-ENDORPHIN

描述

属性

CAS 编号 |

61512-77-4 |

|---|---|

分子式 |

C83H131N19O27S |

分子量 |

1859.1 g/mol |

IUPAC 名称 |

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C83H131N19O27S/c1-41(2)33-55(75(120)98-65(43(5)6)79(124)100-67(45(8)106)80(125)95-57(83(128)129)34-42(3)4)94-78(123)60-20-16-31-102(60)82(127)68(46(9)107)101-72(117)52(25-27-61(86)109)91-76(121)58(39-103)96-70(115)51(19-14-15-30-84)90-71(116)53(26-28-64(112)113)92-77(122)59(40-104)97-81(126)66(44(7)105)99-73(118)54(29-32-130-10)93-74(119)56(36-47-17-12-11-13-18-47)89-63(111)38-87-62(110)37-88-69(114)50(85)35-48-21-23-49(108)24-22-48/h11-13,17-18,21-24,41-46,50-60,65-68,103-108H,14-16,19-20,25-40,84-85H2,1-10H3,(H2,86,109)(H,87,110)(H,88,114)(H,89,111)(H,90,116)(H,91,121)(H,92,122)(H,93,119)(H,94,123)(H,95,125)(H,96,115)(H,97,126)(H,98,120)(H,99,118)(H,100,124)(H,101,117)(H,112,113)(H,128,129)/t44-,45-,46-,50+,51+,52+,53+,54+,55+,56+,57+,58+,59+,60+,65+,66+,67+,68+/m1/s1 |

InChI 键 |

GASYAMBJHBRTOE-WHDBNHDESA-N |

SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N |

手性 SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N)O |

规范 SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N |

序列 |

YGGFMTSEKSQTPLVTL |

同义词 |

eta-Endorphin (1-17) Endorphin, gamma gamma Endorphin gamma-Endorphin |

产品来源 |

United States |

Foundational & Exploratory

The Enzymatic Cascade from Pro-opiomelanocortin to Gamma-Endorphin: A Technical Guide for Researchers

An In-depth Examination of the Core Biosynthetic Pathway, Experimental Methodologies, and Regulatory Mechanisms

This technical guide provides a comprehensive overview of the proteolytic processing of pro-opiomelanocortin (POMC) to yield gamma-endorphin (γ-endorphin), a crucial endogenous opioid peptide. Tailored for researchers, scientists, and professionals in drug development, this document details the enzymatic cascade, presents quantitative data, outlines experimental protocols, and visualizes the key regulatory signaling pathways.

Introduction to POMC Processing

Pro-opiomelanocortin is a remarkable precursor protein that gives rise to a diverse array of biologically active peptides through tissue-specific post-translational processing.[1][2][3][4] These peptides play critical roles in a wide range of physiological functions, including stress response, pain modulation, energy homeostasis, and pigmentation.[4][5] The differential expression of a series of prohormone convertases and other processing enzymes in various tissues dictates the final peptide products generated from the single POMC prohormone.[4][5] This guide focuses specifically on the pathway leading to the formation of γ-endorphin.

The Proteolytic Pathway to this compound

The biosynthesis of γ-endorphin from POMC is a multi-step enzymatic process that occurs primarily within the secretory granules of specific neuronal and endocrine cells, most notably in the pituitary gland and the hypothalamus.[1][6] The pathway involves a series of sequential cleavages by prohormone convertases and other enzymes.

Initial Cleavage of POMC by PC1/3

The journey begins with the initial endoproteolytic cleavage of the POMC precursor. This crucial first step is primarily mediated by Prohormone Convertase 1/3 (PC1/3) , also known as PC1.[5][6] PC1/3 recognizes and cleaves at pairs of basic amino acid residues within the POMC sequence.[1] In the anterior pituitary, PC1/3 cleaves POMC to generate adrenocorticotropic hormone (ACTH) and β-lipotropin (β-LPH) .[5]

Generation of β-Endorphin from β-Lipotropin by PC2

The intermediate peptide, β-lipotropin, serves as the direct precursor to the endorphins. The subsequent cleavage of β-LPH to yield β-endorphin is catalyzed by Prohormone Convertase 2 (PC2) .[5][7] This cleavage also occurs at a pair of basic amino acids.

Final Processing to this compound

This compound is a 17-amino acid peptide that corresponds to the N-terminal sequence of β-endorphin.[8] Its formation from β-endorphin involves a final endoproteolytic cleavage. This cleavage is thought to be mediated by specific endopeptidases within the secretory granules. The precise identity of the enzyme(s) responsible for this final step is still under investigation, though studies suggest the involvement of brain-specific enzymes.[1]

Quantitative Data on POMC Processing

The efficiency of POMC processing and the relative abundance of its derived peptides can vary significantly between tissues and under different physiological conditions. Quantitative analysis of these peptides is crucial for understanding their biological roles.

| Tissue | Peptide | Relative Abundance/Concentration | Reference |

| Rat Pituitary | |||

| β-Endorphin | Predominant opioid peptide in the anterior pituitary.[9] | [9] | |

| γ-Endorphin | Present in both anterior and intermediate lobes.[10] | [10] | |

| Rat Brain | |||

| Hypothalamus | γ-Endorphin to β-Endorphin Molar Ratio | Approximates the ratio found in the pituitary.[11] | [11] |

| Ventromedial Nucleus & Nucleus Accumbens | γ-Endorphin to β-Endorphin Molar Ratio | Higher proportion of γ-endorphin compared to β-endorphin.[11] | [11] |

| Human Cerebrospinal Fluid (CSF) | |||

| β-Endorphin | Mean: 1.8 ± 0.9 pmol/L.[12] | [12] | |

| Total Endorphins (Met-Enkephalin equivalents) | Control: 4.36 ± 0.7 pmol/ml; Chronic Pain: 1.39 ± 0.2 pmol/ml.[2] | [2] | |

| Human Hypothalamus (in vitro) | |||

| Desacetyl α-MSH, β-MSH, β-Endorphin | Production significantly increased by leptin.[1][6] | [1][6] |

Experimental Protocols

The study of POMC processing requires a combination of techniques for tissue extraction, peptide separation, and quantitative analysis.

Tissue Extraction for Peptide Analysis

A general protocol for extracting peptides from brain tissue for mass spectrometry analysis is as follows:

-

Homogenization: Homogenize frozen tissue samples in an acidic extraction buffer (e.g., 50 mmol/L sodium acetate, 1 mol/L NaCl, 0.1% Triton X-100, pH 4.0) containing protease inhibitors.[13]

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to pellet cellular debris.[13]

-

Supernatant Collection: Carefully collect the supernatant containing the peptides.

-

Protein Precipitation: Add acetonitrile (B52724) to the supernatant to a final concentration of 60-80% to precipitate larger proteins.[12][14]

-

Centrifugation: Centrifuge again to pellet the precipitated proteins.

-

Supernatant Drying: Transfer the supernatant to a new tube and dry it using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried peptide extract in a suitable buffer for subsequent analysis (e.g., 0.1% trifluoroacetic acid for HPLC).

High-Performance Liquid Chromatography (HPLC) for Endorphin Separation

Reverse-phase HPLC is a powerful technique for separating POMC-derived peptides. A general protocol for separating β-endorphin and related peptides is as follows:

-

Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from a low to a high percentage of mobile phase B is typically used to elute the peptides. The exact gradient will need to be optimized depending on the specific column and peptides of interest. For example, a gradient of 10-60% B over 60 minutes.

-

Flow Rate: A typical flow rate is 1 ml/min.

-

Detection: UV detection at 214 nm or 280 nm.

Radioimmunoassay (RIA) for this compound

RIA is a highly sensitive method for quantifying specific peptides. A general protocol for a competitive RIA for γ-endorphin is as follows:

-

Antibody Coating: Coat microtiter plates with a specific primary antibody against γ-endorphin.

-

Standard Curve: Prepare a series of standards with known concentrations of synthetic γ-endorphin.

-

Sample and Tracer Incubation: Add standards or unknown samples, along with a fixed amount of radiolabeled γ-endorphin (tracer), to the antibody-coated wells.

-

Incubation: Incubate to allow competitive binding of labeled and unlabeled γ-endorphin to the antibody.

-

Washing: Wash the wells to remove unbound tracer.

-

Counting: Measure the amount of radioactivity in each well using a gamma counter.

-

Calculation: Generate a standard curve by plotting the percentage of bound tracer against the concentration of the standards. Determine the concentration of γ-endorphin in the unknown samples by interpolating their bound tracer percentage on the standard curve.[15]

MALDI-TOF Mass Spectrometry for Peptide Identification

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry is a key technique for identifying peptides.

-

Sample Preparation: Mix the purified peptide fraction (from HPLC, for example) with a suitable matrix solution (e.g., α-cyano-4-hydroxycinnamic acid for peptides).[4][7]

-

Spotting: Spot the mixture onto a MALDI target plate and allow it to dry, forming co-crystals of the sample and matrix.[7]

-

Analysis: Analyze the sample in a MALDI-TOF mass spectrometer. A laser is used to desorb and ionize the sample, and the time it takes for the ions to travel to the detector is measured to determine their mass-to-charge ratio.

-

Peptide Mass Fingerprinting: The resulting mass spectrum, a "peptide mass fingerprint," can be compared to theoretical peptide masses from protein databases to identify the protein of origin.[4]

In Vitro PC2 Cleavage Assay

This assay is used to determine the activity of PC2 on its substrate, β-endorphin.

-

Reaction Buffer: Prepare a suitable reaction buffer, typically with a slightly acidic pH to mimic the environment of secretory granules (e.g., 100 mM sodium acetate, pH 5.5, containing 5 mM CaCl2).[16]

-

Enzyme and Substrate: Add purified recombinant PC2 and synthetic β-endorphin to the reaction buffer.

-

Incubation: Incubate the reaction at 37°C for a defined period.

-

Termination: Stop the reaction by adding a denaturing agent (e.g., trifluoroacetic acid) or by heat inactivation.

-

Analysis: Analyze the reaction products by HPLC or mass spectrometry to identify and quantify the cleavage products, including γ-endorphin.

Regulatory Signaling Pathways

The expression of POMC and the activity of the processing enzymes are tightly regulated by various signaling pathways, ensuring that the production of POMC-derived peptides is coupled to the physiological needs of the organism.

Leptin and the JAK-STAT Pathway

The hormone leptin, a key regulator of energy balance, stimulates POMC expression through the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway in hypothalamic neurons.[2][11][17]

Caption: Leptin signaling via the JAK-STAT pathway in POMC neurons.

Insulin (B600854) and the PI3K-Akt-FOXO1 Pathway

Insulin also plays a crucial role in regulating POMC expression, primarily through the Phosphatidylinositol 3-kinase (PI3K)-Akt-Forkhead box protein O1 (FOXO1) pathway.[3][17][18]

Caption: Insulin signaling via the PI3K/Akt/FOXO1 pathway in POMC neurons.

Conclusion

The processing of pro-opiomelanocortin to this compound is a complex and highly regulated process that is fundamental to numerous physiological functions. A thorough understanding of this pathway, from the enzymes involved to the signaling molecules that control it, is essential for researchers in neuroscience, endocrinology, and drug development. The experimental protocols outlined in this guide provide a framework for the investigation of this intricate system, paving the way for new discoveries and potential therapeutic interventions.

References

- 1. Quantitative mass spectrometry for human melanocortin peptides in vitro and in vivo suggests prominent roles for β-MSH and desacetyl α-MSH in energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Leptin signalling pathways in hypothalamic neurons: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 3. journals.physiology.org [journals.physiology.org]

- 4. JAK-STAT and feeding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. joe.bioscientifica.com [joe.bioscientifica.com]

- 6. researchgate.net [researchgate.net]

- 7. Kex2-like endoproteases PC2 and PC3 accurately cleave a model prohormone in mammalian cells: evidence for a common core of neuroendocrine processing enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Radioimmunoassay for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isolation, primary structure, and synthesis of α-endorphin and γ-endorphin, two peptides of hypothalamic-hypophysial origin with morphinomimetic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Immunohistochemical localization of this compound in the rat pituitary gland and hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. JCI - Acute effects of leptin require PI3K signaling in hypothalamic proopiomelanocortin neurons in mice [jci.org]

- 12. Rapid extraction and separation of plasma beta-endorphin by cation-exchange high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biosensis.com [biosensis.com]

- 14. InsR/FoxO1 signaling curtails hypothalamic POMC neuron number - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. phoenixbiotech.net [phoenixbiotech.net]

- 16. Characterization of Potential Protein Biomarkers for Major Depressive Disorder Using Matrix-Assisted Laser Desorption Ionization/Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Leptin and insulin pathways in POMC and AgRP neurons that modulate energy balance and glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The PI3K/AKT pathway in obesity and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

Gamma-Endorphin: A Technical Guide to its Amino Acid Sequence, Structure, and Function

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the endogenous opioid peptide, gamma-endorphin, focusing on its molecular characteristics, receptor interactions, and signaling pathways. The information presented is intended to serve as a valuable resource for researchers and professionals involved in neuroscience, pharmacology, and drug development.

Amino Acid Sequence and Physicochemical Properties

This compound is a 17-amino acid peptide and is identical to the first 17 amino acids of the N-terminus of β-endorphin.[1][2] It is derived from the precursor protein proopiomelanocortin (POMC).[3] The enzymatic cleavage of β-endorphin between the Thr(16)-Leu(17) residues results in the formation of α-endorphin (16 amino acids), while cleavage after Leu(17) does not occur in the formation of this compound, which retains this final leucine (B10760876) residue.

The primary amino acid sequence of this compound is:

Tyr-Gly-Gly-Phe-Met-Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr-Leu

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Amino Acid Sequence | Tyr-Gly-Gly-Phe-Met-Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr-Leu |

| Molecular Formula | C₈₃H₁₃₁N₁₉O₂₇S |

| Molecular Weight | 1859.1 g/mol |

| Length (Amino Acids) | 17 |

| Theoretical pI | 7.0 |

| GRAVY (Grand Average of Hydropathicity) | -0.11 |

Structure

Currently, there is no experimentally determined three-dimensional (3D) structure of this compound deposited in the Protein Data Bank (PDB). However, studies on its parent molecule, β-endorphin, provide insights into its likely structural characteristics in solution.

Proton NMR spectroscopy studies on human β-endorphin have shown that it exists in a random-coil formation in aqueous solutions.[3] This suggests that this compound, being a smaller fragment, is also likely to be highly flexible in a physiological environment, without a fixed, stable 3D conformation. This flexibility is a common characteristic of many biologically active peptides and is often crucial for their ability to bind to and activate their receptors. One study analyzing the circular dichroic spectra of this compound suggested the presence of a possible beta-turn structural element.[4]

Receptor Binding Affinity

This compound is an endogenous ligand for opioid receptors, which are G protein-coupled receptors (GPCRs). The three main classical opioid receptor subtypes are mu (µ), delta (δ), and kappa (κ).[5] While it is established that endorphins bind to these receptors, specific and comprehensive quantitative binding data for this compound across all receptor subtypes are limited in the scientific literature.

One study reported the dissociation constant (Kd) for this compound in a radioreceptor assay using rat brain membranes and [3H]β-endorphin as the radioligand.[4] Another study noted that the binding affinities of β-endorphin fragments, including γ-endorphin (β-endorphin 1-17), are significantly reduced compared to the full-length β-endorphin.

The following table summarizes the available quantitative data on the binding affinity of this compound.

| Ligand | Receptor Preparation | Radioligand | Affinity (Kd) | Reference |

| This compound | Rat brain membranes | [3H] beta-endorphin (B3029290) | 58 nM | [4] |

It is important to note that the affinity of ligands can vary depending on the assay conditions, tissue preparation, and radioligand used.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of the pharmacological properties of peptides like this compound. Below are representative protocols for a radioligand binding assay and a functional cAMP assay, based on established methodologies for opioid peptides.

Radioligand Binding Assay for Opioid Receptors

This protocol outlines a method to determine the binding affinity of this compound for opioid receptors in rat brain membranes.

Objective: To determine the inhibition constant (Ki) of this compound at µ, δ, and κ opioid receptors.

Materials:

-

Rat brain tissue

-

Ice-cold 50 mM Tris-HCl buffer (pH 7.4)

-

Sucrose (B13894) solution (0.32 M) in 10 mM Tris-HCl (pH 7.4)

-

Dounce homogenizer

-

Refrigerated centrifuge and ultracentrifuge

-

Radioligands: [³H]DAMGO (for µ receptors), [³H]DPDPE (for δ receptors), [³H]U69,593 (for κ receptors)

-

Unlabeled this compound

-

Naloxone (B1662785) (for non-specific binding determination)

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation:

-

Euthanize rats and dissect the brains on ice.

-

Homogenize the brain tissue in 10 volumes of ice-cold 10 mM Tris-HCl/0.32M sucrose buffer using a Dounce homogenizer.[6]

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.[6]

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.[6]

-

Resuspend the resulting pellet in fresh ice-cold 50 mM Tris-HCl buffer and centrifuge again. Repeat this washing step.

-

Resuspend the final pellet in 50 mM Tris-HCl buffer.

-

Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Store the membrane preparation in aliquots at -80°C.

-

-

Binding Assay:

-

In a 96-well plate, set up the assay in a final volume of 250 µL per well.

-

For each receptor subtype, prepare tubes for total binding, non-specific binding, and competitive binding with a range of this compound concentrations.

-

Total Binding: Add 50 µL of the respective radioligand and 50 µL of assay buffer.

-

Non-specific Binding: Add 50 µL of the radioligand and 50 µL of a high concentration of naloxone (e.g., 10 µM).[6]

-

Competitive Binding: Add 50 µL of the radioligand and 50 µL of varying concentrations of this compound.

-

To all wells, add 150 µL of the prepared rat brain membrane suspension (50-120 µg of protein).[7]

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.[7]

-

Terminate the binding reaction by rapid filtration through GF/C filters pre-soaked in 0.3% polyethyleneimine (PEI).[7]

-

Wash the filters four times with ice-cold wash buffer.[7]

-

Dry the filters and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

-

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining the binding affinity of this compound.

Functional Assay: cAMP Measurement in CHO-K1 Cells

This protocol describes a method to assess the functional activity of this compound by measuring its effect on cyclic AMP (cAMP) levels in Chinese Hamster Ovary (CHO-K1) cells stably expressing an opioid receptor subtype (e.g., µ-opioid receptor).

Objective: To determine the EC50 value of this compound for the inhibition of forskolin-stimulated cAMP production.

Materials:

-

CHO-K1 cells stably expressing the opioid receptor of interest

-

Cell culture medium (e.g., DMEM/F12 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Cell dissociation solution (e.g., Trypsin-EDTA)

-

This compound

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

-

96-well cell culture plates

Procedure:

-

Cell Culture and Plating:

-

cAMP Assay:

-

On the day of the assay, remove the culture medium from the wells and wash the cells gently with PBS.

-

Add assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to each well and incubate for a short period to inhibit cAMP degradation.

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add the different concentrations of this compound to the respective wells.

-

Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and increase cAMP production. The optimal forskolin concentration should be predetermined to be around its EC80.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the cAMP levels using the detection method of the chosen kit (e.g., measuring fluorescence or luminescence).

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Convert the raw data from the assay (e.g., fluorescence ratio) to cAMP concentrations using the standard curve.

-

Plot the cAMP concentration against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of this compound that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production).

-

Experimental Workflow for cAMP Functional Assay

Caption: Workflow for assessing the functional activity of this compound.

Signaling Pathways

Endorphins, including this compound, exert their effects by modulating key neurotransmitter systems in the brain, particularly the dopaminergic and GABAergic systems. The primary mechanism involves the inhibition of inhibitory neurons, leading to a disinhibition of downstream targets.

Modulation of the Dopaminergic Reward Pathway

The mesolimbic dopamine (B1211576) system, originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens (NAc), is a critical circuit for reward and motivation. Opioids are known to increase dopamine release in the NAc.[11] This is primarily achieved through the inhibition of GABAergic interneurons in the VTA.[12]

Opioid receptors are located on these GABAergic interneurons. When this compound binds to these receptors, it inhibits the release of GABA.[12] Since GABA normally suppresses the activity of dopamine neurons, this reduction in GABAergic inhibition leads to an increased firing rate of dopamine neurons and, consequently, enhanced dopamine release in the nucleus accumbens.[11] Studies have suggested that gamma-type endorphins are involved in the control of dopaminergic systems within the nucleus accumbens.[13]

Signaling Pathway of this compound in the VTA

Caption: Disinhibition of dopamine neurons by this compound in the VTA.

This guide provides a foundational understanding of this compound for professionals in research and drug development. Further investigation into the specific quantitative pharmacology and detailed signaling cascades of this peptide will be crucial for elucidating its precise physiological roles and therapeutic potential.

References

- 1. pnas.org [pnas.org]

- 2. rubiconrecoverycenter.com [rubiconrecoverycenter.com]

- 3. Biochemistry, Endorphin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Contribution of the amino terminal tyrosine to the interaction of this compound with opiate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. researchgate.net [researchgate.net]

- 9. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cosmobio.co.jp [cosmobio.co.jp]

- 11. Understanding Endorphins and Their Importance in Pain Management - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Increased Probability of GABA Release during Withdrawal from Morphine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Non-opiate beta-endorphin fragments and dopamine-IV. gamma-Type endorphins may control dopaminergic systems in the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Gamma-Endorphin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-endorphin (γ-endorphin) is a 17-amino acid endogenous opioid peptide that is derived from the precursor protein pro-opiomelanocortin (POMC).[1][2] It is structurally related to other endorphins, such as alpha- and beta-endorphin, and plays a role in various physiological processes.[2] Notably, γ-endorphin and its metabolites have garnered significant interest for their unique pharmacological profile, exhibiting both opioid-like and neuroleptic-like properties.[3][4] This technical guide provides a comprehensive overview of the mechanism of action of γ-endorphin, focusing on its receptor interactions, signaling pathways, and the experimental methodologies used to elucidate these functions.

Receptor Binding Profile

The primary molecular targets of γ-endorphin are opioid receptors, which are G-protein coupled receptors (GPCRs). The binding affinity of γ-endorphin for these receptors has been a subject of investigation, with studies indicating a notable interaction, particularly with receptors in the brain.

Quantitative Data on Receptor Binding Affinity

| Ligand | Receptor | Preparation | Radioligand | Kd (nM) | Reference |

| γ-Endorphin | Opiate Receptor | Rat brain membranes | [3H]β-endorphin | 58 | [5] |

| β-Endorphin | Opiate Receptor | Rat brain membranes | [3H]β-endorphin | 0.4 | [5] |

| des-Tyr¹-γ-endorphin | Opiate Receptor | Rat brain membranes | [3H]β-endorphin | 42,000 | [5] |

Kd: Dissociation constant, a measure of binding affinity where a lower value indicates higher affinity.

The N-terminal tyrosine residue is crucial for the high-affinity binding of endorphins to opioid receptors. The significantly lower binding affinity of des-Tyr¹-γ-endorphin, a major metabolite, highlights the importance of this amino acid for opioid receptor interaction.[5]

Signaling Pathways

Upon binding to opioid receptors, γ-endorphin initiates a cascade of intracellular signaling events. As with other opioid peptides, these pathways are primarily mediated by the activation of inhibitory G-proteins (Gi/Go).

G-Protein Coupling and Downstream Effectors

The activation of Gi/Go proteins by γ-endorphin-bound opioid receptors leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). This mechanism is a hallmark of opioid receptor activation and contributes to the modulation of neuronal excitability.

Canonical Opioid Receptor Signaling Pathway

Interaction with the Dopaminergic System

A significant aspect of γ-endorphin's mechanism of action is its interaction with the dopaminergic system, which is thought to underlie its neuroleptic-like effects.[4][6] Studies have shown that γ-endorphin does not directly bind to dopamine (B1211576) receptors in vitro.[7][8] Instead, its effects on dopamine metabolism and function are believed to be indirect, mediated through opioid receptors.[6] The administration of γ-endorphin has been shown to decrease the content of dopamine and its metabolites in the striatum, an effect that is reversible by the opioid antagonist naloxone.[6] This suggests that γ-endorphin modulates dopaminergic neurotransmission via opioid receptor-dependent mechanisms.

Hypothesized Indirect Modulation of Dopamine by this compound

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of γ-endorphin.

Radioligand Binding Assay

Objective: To determine the binding affinity (Kd or Ki) of γ-endorphin for opioid receptors.

Methodology:

-

Membrane Preparation:

-

Homogenize brain tissue (e.g., rat striatum) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension and recentrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a series of tubes, add a fixed concentration of a radiolabeled opioid ligand (e.g., [3H]β-endorphin or [3H]naloxone).

-

Add increasing concentrations of unlabeled γ-endorphin (competitor).

-

For non-specific binding determination, add a high concentration of an unlabeled opioid ligand (e.g., naloxone).

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate at a specific temperature (e.g., 25°C) for a time sufficient to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Workflow: Radioligand Binding Assay

GTPγS Binding Assay

Objective: To measure the activation of G-proteins by γ-endorphin, providing a functional measure of its agonistic activity.

Methodology:

-

Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.

-

Assay:

-

In a 96-well plate, add assay buffer containing GDP (to promote the inactive state of G-proteins).

-

Add increasing concentrations of γ-endorphin.

-

Add the membrane preparation.

-

Initiate the reaction by adding [35S]GTPγS, a non-hydrolyzable analog of GTP.

-

Incubate at 30°C for a defined period (e.g., 60 minutes).

-

-

Separation and Quantification:

-

Terminate the assay by rapid filtration through a filter plate.

-

Wash the filters with ice-cold buffer.

-

Dry the filter plate and add scintillation cocktail.

-

Quantify the radioactivity using a microplate scintillation counter.

-

-

Data Analysis:

-

Plot the amount of [35S]GTPγS bound against the logarithm of the γ-endorphin concentration.

-

Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal response) using non-linear regression.

-

Adenylyl Cyclase Inhibition Assay

Objective: To determine the inhibitory effect of γ-endorphin on adenylyl cyclase activity.

Methodology:

-

Cell Culture and Treatment:

-

Culture cells expressing opioid receptors (e.g., CHO cells stably expressing the mu-opioid receptor).

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Treat the cells with increasing concentrations of γ-endorphin in the presence of an adenylyl cyclase activator (e.g., forskolin).

-

-

cAMP Measurement:

-

Lyse the cells to release intracellular cAMP.

-

Measure the concentration of cAMP in the cell lysates using a competitive immunoassay (e.g., ELISA or radioimmunoassay).

-

-

Data Analysis:

-

Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the γ-endorphin concentration.

-

Determine the IC50 (the concentration of γ-endorphin that causes 50% inhibition).

-

Conclusion

This compound exhibits a complex mechanism of action characterized by its interaction with opioid receptors and its subsequent indirect modulation of the dopaminergic system. While it displays a moderate affinity for opioid receptors, the downstream consequences of this binding, particularly the neuroleptic-like effects, are of significant interest. The N-terminal tyrosine residue is critical for its opioid receptor binding, and its absence in metabolites like des-Tyr¹-γ-endorphin drastically reduces this affinity. The primary signaling pathway involves the inhibition of adenylyl cyclase via Gi/Go protein coupling, a canonical mechanism for opioid agonists. Further research is required to fully elucidate the quantitative aspects of its functional activity and the precise molecular players involved in its indirect regulation of dopamine neurotransmission. The experimental protocols detailed herein provide a robust framework for such future investigations.

References

- 1. Neuroleptic-like and antipsychotic effects of gamma-type endorphins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. γ-Endorphin - Wikipedia [en.wikipedia.org]

- 3. Uniquely, this compound induces an effect that is both opiate- and neuroleptic-like - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gamma-type endorphins: neurolepticum-like and antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Contribution of the amino terminal tyrosine to the interaction of this compound with opiate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differential effects of alpha-, beta- and gamma-endorphins on dopamine metabolism in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of beta-endorphin-6(16-17) as the principal metabolite of des-tyrosin-gamma-endorphin (DTgammaE) in vitro and assessment of its activity in neurotransmitter receptor binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vivo interaction of gamma-type endorphins with dopaminergic ligands in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

The Receptor Binding Profile of Gamma-Endorphin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the receptor binding profile of gamma-endorphin (γ-endorphin), an endogenous opioid peptide derived from pro-opiomelanocortin (POMC). This compound and its metabolites exhibit a complex pharmacology, interacting with both classical opioid receptors and distinct non-opioid binding sites. This document summarizes the quantitative binding affinities, details the experimental protocols for their determination, and illustrates the associated signaling pathways. The information presented is intended to serve as a comprehensive resource for researchers in pharmacology, neuroscience, and drug development investigating the therapeutic potential of this multifaceted neuropeptide.

Introduction

This compound is a 17-amino acid neuropeptide that constitutes the N-terminal sequence of β-endorphin (β-endorphin(1-17))[1]. Like other endorphins, it is processed from the precursor protein POMC and is found in the central nervous system and pituitary gland[1][2]. The endorphin family, including α-, β-, and γ-endorphins, are endogenous ligands for opioid receptors and play crucial roles in pain modulation, reward, and stress responses[1][3].

This compound is of particular interest due to its dualistic receptor interaction profile. It not only binds to classical opioid receptors but also serves as a precursor to metabolites, such as des-tyrosine-γ-endorphin, that exhibit non-opioid, neuroleptic-like activities[4]. This complex pharmacology, involving direct opioid agonism and indirect modulation of other neurotransmitter systems, notably dopamine (B1211576), underscores its potential as a lead for novel therapeutics. Understanding its detailed receptor binding profile is therefore critical for elucidating its physiological functions and pharmacological effects.

Quantitative Receptor Binding Profile

The interaction of this compound and its key derivatives with various receptors has been quantified using radioligand binding assays. The data reveals a primary affinity for opioid receptors, contingent on the N-terminal tyrosine, and a high-affinity interaction of its metabolite, des-enkephalin-γ-endorphin, with a distinct non-opioid site.

| Ligand | Receptor/Binding Site | Assay Type | Value | Species | Source |

| γ-Endorphin | Opiate Receptors (mixed) | Radioreceptor Assay ([³H]β-endorphin) | Kd = 58 nM | Rat (brain membranes) | [5] |

| des-Tyr¹-γ-Endorphin | Opiate Receptors (mixed) | Radioreceptor Assay ([³H]β-endorphin) | Kd ≈ 42 µM | Rat (brain membranes) | [5] |

| Nα-acetyl-γ-Endorphin | Opiate Binding Sites | Binding Assay | Devoid of specific affinity | Rat (brain) | |

| des-enkephalin-γ-Endorphin | γ-type Endorphin Site | Displacement ([³⁵S]Met-DEγE) | IC₅₀ = 0.6 nM | Rat (brain) | [5] |

| DAMGO (μ agonist) | γ-type Endorphin Site | Displacement ([³⁵S]Met-DEγE) | Partial displacement at 10⁻⁶ M | Rat (brain) | [5] |

| DPDPE (δ agonist) | γ-type Endorphin Site | Displacement ([³⁵S]Met-DEγE) | Partial displacement at 10⁻⁶ M | Rat (brain) | [5] |

| U-69,593 (κ agonist) | γ-type Endorphin Site | Displacement ([³⁵S]Met-DEγE) | Inactive at 10⁻⁶ M | Rat (brain) | [5] |

| Haloperidol (D₂ antagonist) | γ-type Endorphin Site | Displacement ([³⁵S]Met-DEγE) | Partial displacement at 10⁻⁶ M | Rat (brain) | [5] |

Opioid and Non-Opioid Receptor Interactions

Opioid Receptor Binding

This compound's interaction with the opioid system is primarily mediated through the mu (μ) and delta (δ) opioid receptors[3]. The structural basis for this interaction lies in the highly conserved N-terminal tetrapeptide motif, Tyr-Gly-Gly-Phe, which is essential for recognition and activation of classical opioid receptors[1].

The N-terminal tyrosine residue is of paramount importance for opioid receptor affinity. Its removal, yielding des-Tyr¹-γ-endorphin (DTγE) , results in a dramatic loss of affinity for opiate receptors, with the dissociation constant (Kd) increasing from 58 nM for the parent peptide to approximately 42 µM for DTγE[5]. Similarly, N-terminal acetylation to form Nα-acetyl-γ-endorphin completely abolishes specific binding to opiate sites. Despite their lack of direct opioid receptor affinity, these metabolites are not inactive; instead, they mediate the non-opioid effects associated with the γ-endorphin system.

Non-Opioid γ-Type Endorphin Binding Sites

Research has identified specific, high-affinity binding sites for γ-type endorphins that are distinct from classical opioid and dopamine receptors[5]. Using a radiolabeled fragment of γ-endorphin, [³⁵S]Met-des-enkephalin-γ-endorphin, studies have characterized a binding site where des-enkephalin-γ-endorphin (DEγE, β-endorphin 6-17) binds with high affinity (IC₅₀ = 0.6 nM)[5].

These binding sites are localized in forebrain regions associated with the mesocorticolimbic dopamine system, including the nucleus accumbens, frontal cortex, and amygdala[5]. This anatomical distribution is consistent with the observed neuroleptic-like behavioral effects of γ-type endorphins, which are thought to arise from modulation of dopaminergic activity[5]. While the selective μ-agonist DAMGO and δ-agonist DPDPE show some ability to displace binding at this site at high concentrations, the κ-agonist U-69,593 is inactive, suggesting that the site may share some structural resemblance to μ and δ receptors but is definitively not a classical kappa receptor[5]. Furthermore, the lack of significant displacement by various dopamine receptor ligands confirms it is not a dopamine receptor subtype[5].

Signaling Pathways

Opioid Receptor Signaling

Upon binding to μ- or δ-opioid receptors, γ-endorphin acts as an agonist, initiating a canonical G-protein coupled receptor (GPCR) signaling cascade. These receptors are coupled to inhibitory G-proteins (Gαi/o)[6]. Activation leads to the dissociation of the G-protein subunits (Gαi/o and Gβγ), which mediate downstream effects:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ subunit directly interacts with ion channels, leading to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). This results in neuronal hyperpolarization and reduced neurotransmitter release.

Experimental Protocols

Protocol: Competitive Radioligand Binding Assay for Ki Determination

This protocol describes a representative method for determining the binding affinity (Ki) of γ-endorphin for the μ-opioid receptor using a competitive displacement assay with a radiolabeled ligand.

Objective: To determine the Ki of γ-endorphin for the human μ-opioid receptor.

Materials:

-

Receptor Source: Cell membranes from a stable cell line (e.g., HEK293, CHO) expressing the recombinant human μ-opioid receptor.

-

Radioligand: [³H]-DAMGO (a selective μ-opioid receptor agonist).

-

Test Compound: γ-Endorphin.

-

Non-specific Binding Control: Naloxone (a non-selective opioid receptor antagonist) at a high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice. Resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

-

Assay Setup: In a 96-well plate, add the following components in triplicate:

-

Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its Kd, e.g., 1 nM), and membrane suspension.

-

Non-specific Binding (NSB): Assay buffer, [³H]-DAMGO, 10 µM Naloxone, and membrane suspension.

-

Competitive Binding: Assay buffer, [³H]-DAMGO, and varying concentrations of γ-endorphin (typically from 10⁻¹¹ to 10⁻⁵ M), and membrane suspension.

-

-

Incubation: Incubate the plate at room temperature (or 37°C) for 60-120 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates bound from unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of γ-endorphin.

-

Determine IC₅₀: The IC₅₀ is the concentration of γ-endorphin that inhibits 50% of the specific binding of [³H]-DAMGO. This is determined using non-linear regression analysis (sigmoidal dose-response curve).

-

Calculate Ki: Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₐ) Where:

-

[L] is the concentration of the radioligand ([³H]-DAMGO).

-

Kₐ is the dissociation constant of the radioligand for the receptor.

-

-

Protocol: cAMP Inhibition Functional Assay

This protocol measures the functional consequence of μ-opioid receptor activation by γ-endorphin by quantifying the inhibition of cAMP production.

Objective: To determine the potency (EC₅₀) of γ-endorphin in inhibiting adenylyl cyclase activity.

Materials:

-

Cells: HEK293 or CHO cells stably expressing the μ-opioid receptor.

-

Agonist: γ-Endorphin.

-

Stimulant: Forskolin (B1673556) (to stimulate adenylyl cyclase and raise basal cAMP levels).

-

Assay Buffer/Medium: Serum-free cell culture medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP Detection Kit: A kit based on HTRF, ELISA, or other detection principles.

-

Plate Reader: Compatible with the chosen detection kit.

Procedure:

-

Cell Plating: Seed the μ-opioid receptor-expressing cells into 96-well or 384-well plates and grow to near confluency.

-

Compound Preparation: Prepare serial dilutions of γ-endorphin in the assay buffer/medium.

-

Cell Stimulation:

-

Remove the culture medium from the cells.

-

Add the diluted γ-endorphin solutions to the wells.

-

Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells (except negative control) to stimulate cAMP production.

-

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).

-

Cell Lysis & Signal Development: Lyse the cells and add the detection reagents from the cAMP kit according to the manufacturer's protocol. This will generate a signal (e.g., fluorescence, luminescence) that is inversely proportional to the level of cAMP inhibition.

-

Signal Measurement: Read the signal using a compatible plate reader.

-

Data Analysis:

-

Normalize the data to the control wells (forskolin alone = 0% inhibition; basal level = 100% inhibition).

-

Plot the percentage of inhibition against the logarithm of the γ-endorphin concentration.

-

Determine the EC₅₀ value, which is the concentration of γ-endorphin that produces 50% of its maximal inhibitory effect, using non-linear regression analysis.

-

Conclusion

The receptor binding profile of γ-endorphin is characterized by a dualistic nature. On one hand, it engages classical opioid receptors, primarily μ- and δ-subtypes, through its N-terminal tyrosine, leading to canonical Gi/o-coupled signaling. On the other hand, its metabolites, which lack affinity for opioid receptors, interact with distinct high-affinity non-opioid binding sites concentrated in the mesolimbic system. This complex pharmacology, involving both direct opioid agonism and indirect modulation of dopaminergic pathways, positions γ-endorphin and its derivatives as intriguing subjects for further investigation. A thorough understanding of this binding profile, using the methodologies described herein, is essential for developing novel therapeutic strategies that can selectively harness the peptide's unique properties.

References

- 1. Biochemistry, Endorphin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 3. idosi.org [idosi.org]

- 4. Selective conversion of beta-endorphin into peptides related to gamma- and alpha-endorphin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Topography and characteristics of specific binding sites for non-opioid gamma-type endorphins in the rat brain as studied by autoradiography with [35S]Met-desenkephalin-gamma-endorphin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to the Tissue Distribution of Gamma-Endorphin for Researchers and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the tissue distribution of gamma-endorphin (γ-endorphin), an endogenous opioid peptide with significant neuromodulatory functions. A thorough understanding of its localization is critical for researchers and professionals in drug development investigating its physiological roles and therapeutic potential. This document details quantitative data on its distribution, the experimental protocols for its measurement, and the signaling pathways it activates.

Quantitative Tissue Distribution of this compound

This compound is unevenly distributed throughout the central nervous system and peripheral tissues, with the highest concentrations found in the pituitary gland and hypothalamus. The following table summarizes the available quantitative data on this compound concentrations in various tissues, primarily from rat models.

| Tissue | Concentration (pmol/g wet weight) | Species | Reference |

| Whole Brain | 1.34 ± 0.23 | Rat | [1] |

| Hypothalamus | High | Rat | [2][3] |

| Septum | High | Rat | [2] |

| Pituitary Gland | High | Human, Rat | [4][5] |

Note: The concentration in the whole brain was converted from 2.5 ± 0.43 ng/g of wet tissue weight, using a molecular weight of 1858.8 g/mol for this compound.

Qualitative studies have demonstrated the presence of this compound-like immunoreactivity in various other brain regions, including the palaeocortex (prepiriform cortex and diagonal area), and in nerve fibers within the corpus callosum, fornix, and internal and external capsules[6].

Experimental Protocols

The accurate quantification of this compound in biological tissues necessitates meticulous and validated experimental procedures. The following sections provide detailed methodologies for tissue extraction and radioimmunoassay (RIA).

Tissue Extraction for Peptide Analysis

This protocol outlines the steps for extracting this compound from brain tissue for subsequent quantification.

Caption: A generalized workflow for the extraction of this compound from brain tissue.

Detailed Methodology:

-

Tissue Dissection and Freezing: Immediately following euthanasia, the desired brain region or whole brain is rapidly dissected. The tissue is then snap-frozen in liquid nitrogen to prevent enzymatic degradation of the peptides and stored at -80°C until extraction[7].

-

Homogenization: The frozen tissue is weighed and homogenized in a cold acidic extraction buffer (e.g., 0.1 M HCl, 1 M acetic acid, or 10% glacial acetic acid and 1% water in methanol) at a ratio of 1:10 (tissue weight:buffer volume)[2][7]. Homogenization is performed on ice using a suitable homogenizer until the tissue is completely dispersed.

-

Incubation and Centrifugation: The homogenate is incubated on ice for 20-30 minutes to allow for complete peptide extraction[7]. Subsequently, the homogenate is centrifuged at high speed (e.g., 16,000 x g) for 20 minutes at 4°C to pellet cellular debris[7].

-

Supernatant Collection: The supernatant, containing the extracted peptides, is carefully collected without disturbing the pellet[7].

-

Solid-Phase Extraction (SPE) for Purification: For purification and concentration of the peptides, the supernatant is passed through a C18 SPE column.

-

Column Activation: The C18 column is activated with a solution of 50% acetonitrile (B52724) in 0.1% formic acid[7].

-

Column Equilibration: The column is then equilibrated with 0.1% formic acid in water[7].

-

Sample Loading: The acidified supernatant is loaded onto the column[7].

-

Washing: The column is washed with 0.1% formic acid in water to remove salts and other hydrophilic impurities[7].

-

Elution: The peptides are eluted from the column with a solution of 50% acetonitrile in 0.1% formic acid[7].

-

-

Drying and Reconstitution: The eluted fraction is dried using a centrifugal vacuum concentrator (SpeedVac) or lyophilizer. The dried peptide extract is then reconstituted in a radioimmunoassay (RIA) buffer for quantification[8].

Radioimmunoassay (RIA) for this compound

RIA is a highly sensitive technique for quantifying the concentration of this compound in the extracted samples. The principle is based on the competition between a radiolabeled antigen and an unlabeled antigen (from the sample) for a limited number of antibody binding sites.

Caption: A schematic representation of the radioimmunoassay (RIA) procedure.

Detailed Methodology:

-

Reagent Preparation:

-

Standards: A series of this compound standards of known concentrations are prepared by serial dilution in RIA buffer.

-

Tracer: Radiolabeled this compound (e.g., with ¹²⁵I) is diluted in RIA buffer to a specific activity.

-

Primary Antibody: A specific anti-gamma-endorphin antibody is diluted in RIA buffer.

-

Secondary Antibody: A precipitating secondary antibody (e.g., goat anti-rabbit IgG) is used to separate the antibody-bound complex.

-

-

Assay Procedure:

-

To a set of tubes, add the reconstituted sample or standard, the primary antibody, and the radiolabeled tracer.

-

The tubes are incubated for 12-24 hours at 4°C to allow for competitive binding to reach equilibrium.

-

The secondary antibody is then added, followed by another incubation period (e.g., 2 hours at room temperature or overnight at 4°C) to precipitate the primary antibody-antigen complex.

-

The tubes are centrifuged at a force sufficient to pellet the precipitate (e.g., 2000-3000 x g for 30 minutes at 4°C).

-

The supernatant, containing the unbound tracer, is carefully aspirated.

-

-

Data Acquisition and Analysis:

-

The radioactivity of the pellet in each tube is measured using a gamma counter.

-

A standard curve is generated by plotting the percentage of bound tracer against the concentration of the unlabeled standards.

-

The concentration of this compound in the unknown samples is determined by interpolating their corresponding percentage of bound tracer from the standard curve.

-

Signaling Pathways of this compound

This compound, like other endogenous opioid peptides, exerts its effects by binding to and activating opioid receptors, which are G-protein coupled receptors (GPCRs). The primary targets for this compound are the mu (µ) and delta (δ) opioid receptors[9][10]. The activation of these receptors initiates an intracellular signaling cascade that ultimately leads to a decrease in neuronal excitability.

Caption: The canonical Gi/o-coupled signaling pathway activated by this compound.

Mechanism of Action:

-

Receptor Binding: this compound binds to the extracellular domain of the µ- or δ-opioid receptor on the neuronal membrane[9].

-

G-Protein Activation: This binding induces a conformational change in the receptor, which in turn activates the associated heterotrimeric Gi/o protein. The Gα subunit releases GDP and binds GTP, causing its dissociation from the Gβγ dimer[11].

-

Modulation of Effector Proteins:

-

The activated Gαi/o-GTP subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP)[12].

-

The Gβγ dimer directly interacts with ion channels. It inhibits voltage-gated Ca²⁺ channels, reducing calcium influx, and activates G-protein-coupled inwardly-rectifying K⁺ (GIRK) channels, leading to K⁺ efflux and hyperpolarization of the cell membrane[11][13].

-

-

Cellular Outcome: The combined effects of reduced cAMP levels, decreased Ca²⁺ influx, and membrane hyperpolarization lead to a reduction in neuronal excitability and the inhibition of neurotransmitter release. This is the primary mechanism underlying the analgesic and other neuromodulatory effects of this compound.

References

- 1. Quantification of endogenous alpha- and gamma-endorphins in rat brain by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regional distribution of alpha- and gamma-type endorphins in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regional distribution of gamma- and beta-endorphin-like peptides in the pituitary and brain of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. γ-Endorphin - Wikipedia [en.wikipedia.org]

- 5. Immunohistochemical localization of this compound in the rat pituitary gland and hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Distribution of alpha-, beta- and gamma-endorphins in the forebrain and diencephalon of the rat brain (immunohistochemical study)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuropeptide Characterization Workflow from Sampling to Data-Independent Acquisition Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A high-yield method to extract peptides from rat brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biochemistry, Endorphin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mu-opioid receptor - Wikipedia [en.wikipedia.org]

- 13. Mu Receptors – Opioid Peptides [sites.tufts.edu]

An In-depth Technical Guide on the Interaction of Gamma-Endorphin with Dopamine Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-endorphin (γ-endorphin), an endogenous opioid peptide, and its fragments, such as des-enkephalin-γ-endorphin (DEγE), have garnered significant interest for their neuroleptic-like properties and their complex interplay with the brain's dopamine (B1211576) systems. This technical guide provides a comprehensive overview of the current understanding of γ-endorphin's mechanism of action, its effects on dopamine release and metabolism, and the behavioral sequelae of this interaction. While direct binding to dopamine receptors appears unlikely, evidence points towards an indirect modulatory role, particularly within the mesolimbic pathway. This document synthesizes key findings from preclinical studies, presents available quantitative data in structured tables, details relevant experimental methodologies, and provides visual representations of the proposed signaling pathways and experimental workflows.

Introduction

This compound is a 17-amino acid peptide derived from pro-opiomelanocortin (POMC)[1]. Unlike β-endorphin, which has potent analgesic effects, γ-endorphin and its metabolites exhibit a pharmacological profile that resembles that of antipsychotic drugs[2][3]. This has led to the hypothesis that an imbalance in the endogenous γ-endorphin system could contribute to the pathophysiology of psychiatric disorders such as schizophrenia, which is characterized by dysregulated dopamine signaling[3]. This guide will delve into the molecular and behavioral evidence underpinning the interaction between γ-endorphin and dopamine pathways, providing a foundational resource for researchers and clinicians in the field.

Molecular Interaction with Dopamine Pathways

The interaction between γ-type endorphins and the dopaminergic system is thought to be primarily indirect, as in vitro studies have generally failed to show direct binding of these peptides to dopamine receptors[4][5]. However, in vivo evidence suggests a significant modulation of dopamine activity, particularly in the nucleus accumbens, a key region in the brain's reward and motivation circuitry[3][4].

Receptor Binding Profile

Radioligand binding assays have been crucial in elucidating the receptor interaction profile of γ-endorphin and its fragments. While direct, high-affinity binding to dopamine D2 receptors is not supported by the literature, some studies suggest a potential interaction with a subset of dopaminergic binding sites or an indirect effect on dopamine receptor affinity for its ligands[4][6].

Table 1: Receptor Binding Data for this compound and Related Peptides

| Compound | Radioligand | Tissue/Cell Line | Receptor Subtype | Binding Parameter | Value | Reference |

| Des-enkephalin-γ-endorphin ([35S]Met-DEγE) | [35S]Met-DEγE | Rat Forebrain | Non-opioid γ-endorphin site | IC50 | 0.6 nM | [6] |

| Des-enkephalin-α-endorphin | [35S]Met-DEγE | Rat Forebrain | Non-opioid γ-endorphin site | IC50 | 210 nM | [6] |

| Haloperidol | [35S]Met-DEγE | Rat Forebrain | Non-opioid γ-endorphin site | Displacement | Partial | [6] |

| Sulpiride | [35S]Met-DEγE | Rat Forebrain | Non-opioid γ-endorphin site | Displacement | No significant displacement | [6] |

| γ-endorphin | [3H]β-endorphin | Rat brain membranes | Opiate receptors | Kd | 58 nM | [7] |

| Des-Tyr1-γ-endorphin | [3H]β-endorphin | Rat brain membranes | Opiate receptors | Kd | 42 µM | [7] |

Note: The lack of direct high-affinity binding data for this compound at dopamine receptors in the literature suggests an indirect mechanism of action.

Effects on Dopamine Metabolism and Release

In vivo microdialysis studies have provided evidence for the influence of γ-endorphin on dopamine dynamics in the nucleus accumbens. These studies suggest that γ-endorphin can modulate the release of dopamine and its metabolites, although the effects can be complex and sometimes contradictory depending on the specific peptide fragment and experimental conditions.

Table 2: Effects of this compound on Dopamine and Metabolite Levels

| Compound | Brain Region | Dopamine (DA) | DOPAC | HVA | Experimental Model | Reference |

| γ-endorphin (10 µg, intracerebral) | Mouse Brain | Decreased | Decreased | Decreased | In vivo | [8] |

| α-endorphin (20 µg, intracerebral) | Mouse Striatum | No significant change | No significant change | Decreased | In vivo | [8] |

| Desenkephalin-γ-endorphin (DEγE) | Rat Nucleus Accumbens | No significant change in basal release | No significant change in basal release | No significant change in basal release | In vivo microdialysis | [9] |

Signaling Pathways and Mechanisms of Action

The precise signaling cascade through which γ-endorphin modulates dopamine pathways is still under investigation. A leading hypothesis suggests an indirect mechanism, possibly involving other neurotransmitter systems that, in turn, influence dopaminergic neurons.

Behavioral Pharmacology

The neuroleptic-like effects of γ-endorphin and its fragments have been characterized in various behavioral paradigms. These studies provide functional evidence for the interaction of these peptides with dopamine-mediated behaviors.

Conditioned Avoidance Response

The conditioned avoidance response (CAR) is a classic behavioral assay used to screen for antipsychotic activity. Neuroleptic drugs typically inhibit this learned avoidance behavior.

Table 3: Effects of this compound on Conditioned Avoidance Response

| Compound | Dose | Route of Administration | Effect on CAR | Experimental Model | Reference |

| Des-Tyr1-γ-endorphin (DTγE) | Dose-dependent | Subcutaneous | Facilitates extinction | Rat | [10] |

| Des-enkephalin-γ-endorphin (DEγE) | Dose-dependent | Subcutaneous | Facilitates extinction (more potent than DTγE) | Rat | [10] |

| γ-endorphin | 1.0 µg/kg | Intraperitoneal | Enhanced retention | Rat | [11] |

| γ-endorphin | 0.2 µg/kg | Intraperitoneal | Reduced retrieval | Rat | [12] |

Catalepsy

Catalepsy, a state of motor immobility and waxy flexibility, is a characteristic side effect of typical antipsychotics that block D2 receptors in the striatum.

Table 4: Cataleptic Effects of this compound

| Compound | Dose | Route of Administration | Cataleptic Effect | Experimental Model | Reference |

| Des-Tyr1-γ-endorphin (DTγE) | Not specified | Not specified | Produces catalepsy | Rat | [13] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study the interaction between γ-endorphin and dopamine pathways.

Radioligand Binding Assay for Dopamine Receptors

This protocol outlines a general procedure for a competitive radioligand binding assay to assess the affinity of a test compound for dopamine D2 receptors.

Protocol Steps:

-

Membrane Preparation: Homogenize brain tissue (e.g., striatum) in a cold buffer and centrifuge to isolate the membrane fraction containing the dopamine receptors[2].

-

Incubation: In a multi-well plate, incubate the prepared membranes with a fixed concentration of a radiolabeled dopamine receptor antagonist (e.g., [3H]spiperone) and a range of concentrations of the unlabeled test compound (e.g., γ-endorphin)[14]. Include a control with a saturating concentration of a known D2 antagonist (e.g., haloperidol) to determine non-specific binding.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand[14].

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter[2].

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. Calculate the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) and, if the Kd of the radioligand is known, calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation[14].

In Vivo Microdialysis for Dopamine Measurement

This protocol describes the general procedure for in vivo microdialysis to measure extracellular dopamine levels in a specific brain region of a freely moving animal.

References

- 1. γ-Endorphin - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Theorizing The Role of Gama Type Endorphins in Schizophrenia and Alcoholism: Promoting Genetic Testing and Attempts at Inducing “Dopamine Homeostasis” - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vivo interaction of gamma-type endorphins with dopaminergic ligands in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of beta-endorphin-6(16-17) as the principal metabolite of des-tyrosin-gamma-endorphin (DTgammaE) in vitro and assessment of its activity in neurotransmitter receptor binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Topography and characteristics of specific binding sites for non-opioid gamma-type endorphins in the rat brain as studied by autoradiography with [35S]Met-desenkephalin-gamma-endorphin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 8. researchgate.net [researchgate.net]

- 9. The neuroleptic-like peptide desenkephalin-gamma-endorphin does not antagonize the dopamine receptor agonist-induced inhibition of the release of [3H]dopamine from rat nucleus accumbens slices in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of des-Tyr1-gamma-endorphin and des-enkephalin-gamma-endorphin on active and passive avoidance behavior of rats; a dose-response relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Endorphins alter acquisition and consolidation of an inhibitory avoidance response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound affects retrieval of an inhibitory avoidance task - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [Des-1-tyrosine-gamma-endorphin: an assessment of its neuroleptic properties and effect on dopamine synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Neuroleptic Potential of Gamma-Endorphin: A Technical Guide to Preclinical Evidence

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core preclinical research on the neuroleptic effects of gamma-endorphin and its derivatives. Emerging from early observations of similarities between the behavioral effects of these endogenous peptides and conventional antipsychotic drugs, research has illuminated a potential new avenue for schizophrenia treatment. This document provides a comprehensive overview of the key preclinical findings, experimental methodologies, and proposed mechanisms of action, presenting quantitative data in structured tables and visualizing complex pathways and workflows to facilitate a deeper understanding of this promising area of neuropharmacology.

Core Hypothesis: A Dopamine-Modulating Role

The central hypothesis underpinning the neuroleptic potential of gamma-type endorphins revolves around their ability to modulate dopaminergic systems, particularly within the mesolimbic pathway.[1][2] A deficiency in endogenous this compound has been postulated to contribute to the hyperdopaminergic state observed in schizophrenia, suggesting that supplementation with these peptides could restore dopamine (B1211576) homeostasis and alleviate psychotic symptoms.[2] Unlike traditional neuroleptics that directly block dopamine receptors, gamma-endorphins are thought to exert their effects through a more nuanced, possibly indirect, mechanism.[3][4]

Quantitative Analysis of Neuroleptic-like Effects in Animal Models

Preclinical studies have consistently demonstrated the neuroleptic-like properties of this compound and its fragments, such as des-Tyr¹-γ-endorphin (DTγE) and des-enkephalin-γ-endorphin (DEγE), in various rodent models of schizophrenia. These studies often utilize dopamine agonists like apomorphine (B128758) or amphetamine to induce behaviors analogous to psychotic symptoms, such as hyperlocomotion and stereotypy. The efficacy of gamma-type endorphins is then assessed by their ability to attenuate these behaviors.

| Peptide | Animal Model | Behavioral Assay | Dopamine Agonist | Key Finding | Reference |

| This compound | Rat | Locomotor Activity | Apomorphine | Antagonizes hyperlocomotion when injected into the nucleus accumbens. | [5] |

| Des-Tyr¹-γ-endorphin (DTγE) | Rodent | Various behavioral tests | Not specified | Produces behavioral effects similar to neuroleptic drugs. | [2] |

| Des-enkephalin-γ-endorphin (DEγE) | Rat | Locomotor Activity | Dopamine receptor agonists | Antagonizes hypomotility induced by low doses of DA agonists. | [6] |

Experimental Protocols: A Methodological Overview

The preclinical investigation of this compound's neuroleptic effects has relied on a variety of established experimental protocols designed to model aspects of schizophrenia and assess antipsychotic drug action.

Animal Models of Schizophrenia

A common approach involves the pharmacological induction of dopamine hyperactivity, which mimics the positive symptoms of schizophrenia.

-

Amphetamine- or Apomorphine-Induced Hyperactivity: Rats or mice are administered a psychostimulant to increase locomotor activity and stereotypic behaviors. Test compounds are then administered to assess their ability to reverse these effects.[5][7]

-

Neonatal Ventral Hippocampal Lesion (NVHL) Model: This neurodevelopmental model involves creating lesions in the ventral hippocampus of neonatal rats, which leads to behavioral abnormalities in adulthood that resemble symptoms of schizophrenia.[7]

Behavioral Assays

-

Open Field Test: This assay is used to measure locomotor activity, exploration, and anxiety-like behavior. The attenuation of dopamine agonist-induced hyperlocomotion in this test is a primary indicator of neuroleptic-like activity.[7]

-

Prepulse Inhibition (PPI) of the Startle Reflex: PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. The ability of a compound to restore disrupted PPI is considered a strong predictor of antipsychotic efficacy.[8]

-

Conditioned Avoidance Response (CAR): This test assesses a drug's ability to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus, a characteristic feature of antipsychotic drugs.

Neurochemical Analyses

-

In Vivo Microdialysis: This technique allows for the measurement of extracellular neurotransmitter levels, such as dopamine and its metabolites (DOPAC and HVA), in specific brain regions of freely moving animals. This is crucial for understanding how gamma-endorphins modulate dopamine release and metabolism.

-

Receptor Binding Assays: These in vitro assays are used to determine the affinity of gamma-endorphins and their fragments for various neurotransmitter receptors, including dopamine and opioid receptors. Notably, studies have shown that DTγE does not displace haloperidol (B65202) from its receptor binding site, suggesting an indirect mode of action.[2][4]

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To better understand the proposed mechanisms and experimental approaches, the following diagrams have been generated using the Graphviz DOT language.

Caption: Proposed mechanism of this compound's antipsychotic action.

Caption: A typical preclinical experimental workflow for evaluating this compound.

Interaction with the Dopaminergic System: Beyond Direct Receptor Blockade

A significant body of evidence points to an interaction between gamma-type endorphins and the dopaminergic system, although the precise nature of this interaction remains under investigation.[4] Studies have shown that these peptides can influence dopamine metabolism.[3] However, the lack of direct competition with traditional neuroleptics like haloperidol for dopamine receptor binding suggests a more complex mechanism.[2][4] It is plausible that gamma-endorphins act presynaptically to modulate dopamine release or have effects on downstream signaling pathways that indirectly influence dopaminergic neurotransmission. The observation that DEγE can elevate plasma levels of [³H]apomorphine when injected into the nucleus accumbens further supports a localized and potentially indirect interaction.[4]

Clinical Perspectives and Future Directions